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Compound Name: 2-methyl-7-phenyl-1H-indene

Cat. No.: B139913 Get Quote

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced

efficacy and reduced toxicity remains a paramount objective. The dihydro-1H-indene scaffold

has emerged as a privileged structure, forming the core of a new generation of potent

antitumor agents. This guide provides an in-depth comparison of various dihydro-1H-indene

derivatives, elucidating their structure-activity relationships (SAR), mechanisms of action, and

antitumor potencies, supported by experimental data from peer-reviewed studies. Our focus is

to provide researchers, scientists, and drug development professionals with a clear, objective

analysis to inform future discovery and development efforts.

Introduction: The Therapeutic Promise of the
Dihydro-1H-Indene Scaffold
The indanone core is a structural motif present in a variety of biologically active compounds.[1]

Its rigid framework provides a versatile platform for synthetic modification, allowing for the fine-

tuning of pharmacological properties. Recent research has highlighted the significant potential

of dihydro-1H-indene derivatives as anticancer agents, with several classes of these

compounds demonstrating potent activity against a range of cancer cell lines.[1][2] This guide

will dissect the antitumor profiles of two prominent classes of dihydro-1H-indene derivatives:

tubulin polymerization inhibitors and kinase inhibitors, drawing direct comparisons in their

potency and cellular effects.
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I. Dihydro-1H-Indene Derivatives as Tubulin
Polymerization Inhibitors
A significant cohort of dihydro-1H-indene derivatives exert their anticancer effects by targeting

tubulin, a critical component of the cellular cytoskeleton.[3] By interfering with tubulin

polymerization dynamics, these agents disrupt the formation of the mitotic spindle, leading to

cell cycle arrest and apoptosis.[4]

A Landmark Series of 4,5,6-trimethoxy-2,3-dihydro-1H-
indene Derivatives
A pivotal study in this area involved the design and synthesis of a series of novel dihydro-1H-

indene analogues.[5] These compounds were engineered to mimic the binding of known

colchicine site inhibitors, such as Combretastatin A-4 (CA-4).[5] The general structure of this

series features a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core.

The antiproliferative activities of these derivatives were evaluated against a panel of human

cancer cell lines, with the half-maximal inhibitory concentrations (IC50) meticulously

determined. The results, summarized in the table below, reveal a clear structure-activity

relationship.
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R group
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ne ring)

K562
IC50 (µM)

A549
IC50 (µM)

PC-3 IC50
(µM)

HCT-116
IC50 (µM)

HFL-1
(Normal)
IC50 (µM)

12d

4-hydroxy-

3-

methoxyph

enyl

0.028 0.045 0.087 0.036 0.271

12j

3,4,5-

trimethoxy

phenyl

0.053 0.098 0.124 0.067 >1

12q

2,3-

dihydroben

zofuran-5-

yl

0.039 0.062 0.105 0.048 >1

CA-4
(Positive

Control)
0.003 0.004 0.005 0.003

Not

Reported

Data synthesized from Xu et al., 2023.[5]

Key Insights from the Data:

Potency: Compound 12d, featuring a 4-hydroxy-3-methoxyphenyl substituent, emerged as

the most potent derivative in this series, with IC50 values in the nanomolar range across all

tested cancer cell lines.[5]

Selectivity: Notably, compound 12d exhibited a degree of selectivity, with a significantly

higher IC50 value against the normal human fetal lung fibroblast cell line (HFL-1) compared

to the cancer cell lines, suggesting a favorable therapeutic window.[6]

Structure-Activity Relationship (SAR): The substitution pattern on the B-ring was found to be

a critical determinant of antiproliferative activity. The presence of a hydroxyl group at the 4-
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position and a methoxy group at the 3-position of the phenyl ring in compound 12d appears

to be optimal for its potent anticancer effects.[5] The introduction of an indole ring at this

position, as in compound 12t, also maintained considerable activity.[6]

Mechanism of Action: Unraveling the Cellular Impact of
Compound 12d
The potent antiproliferative activity of compound 12d prompted a deeper investigation into its

mechanism of action. Experimental evidence strongly supports its role as a tubulin

polymerization inhibitor that binds to the colchicine site.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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